OC1=C(N=O)C2=CC=C(S(O)(=O)=O)C=C2C=C1S(O)(=O)=O
. The InChI string is 1S/C10H7NO8S2/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13/h1-4,12H,(H,14,15,16)(H,17,18,19)
.
While the provided literature doesn't elaborate on the specific synthesis of Nitroso-R salt, it highlights its use as a reagent derived from 1-nitroso-2-naphthol-3,6-disulfonic acid, disodium salt. [] This suggests a synthesis route likely involving the sulfonation of 2-naphthol followed by nitrosation and salt formation.
The primary mechanism of action for Nitroso-R salt relies on its chelating properties. [] It forms stable complexes with specific metal ions, leading to a change in the solution's optical properties. [] This colorimetric change, often measured spectrophotometrically, allows for the detection and quantification of the target metal ion.
Quantification of Antioxidant Capacity: Nitroso-R salt serves as a valuable reagent in a modified spectrophotometric method to determine the total antioxidant capacity (TAC) of processed fruit juices. [] This method relies on the reduction of iron(III) to iron(II) in a buffered solution containing Nitroso-R salt. [] The absorbance of the resulting iron-Nitroso-R salt complex correlates with the sample's antioxidant capacity. []
Determination of Exchangeable Potassium in Soils: Nitroso-R salt plays a crucial role in the colorimetric determination of exchangeable potassium in soil extracts. [] After extracting potassium from the soil, it is precipitated as sodium potassium cobaltinitrite. [] The precipitate then reacts with Nitroso-R salt, forming a colored complex measurable with a colorimeter. [] This method provides a quantitative measure of exchangeable potassium content.
Identification of Food Dye Adulteration: Nitroso-R salt, identified as a subsidiary color in commercial food dyes like Sunset Yellow FCF, serves as a marker for potential adulteration. [] Its presence in analyzed samples can indicate the addition of non-natural colorants. [] Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to detect and quantify Nitroso-R salt in food products. []
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